Quinoxaline-5-carboxylic acid
Overview
Description
Quinoxaline-5-carboxylic acid is a compound that is part of a broader class of quinoxaline derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The quinoxaline nucleus is a fused ring system that consists of a benzene ring and a pyrazine ring, which provides a scaffold for various chemical modifications to achieve desired biological properties.
Synthesis Analysis
The synthesis of quinoxaline derivatives has been explored in several studies. For instance, the synthesis of analogues of quinoxaline-2-carboxylic acid derivatives has been reported, where different nitrogen-containing heterocycles were introduced at specific positions on the quinoxaline ring system . Another study described the rapid synthesis of quinoline-4-carboxylic acid derivatives, which are structurally related to quinoxaline-5-carboxylic acid, using microwave irradiation and indium(III) chloride catalysis . These methods highlight the versatility of synthetic approaches to access various quinoxaline derivatives.
Molecular Structure Analysis
The molecular structure of quinoxaline-5-carboxylic acid derivatives is characterized by the presence of a carboxylic acid group, which can participate in the formation of metal complexes and can be activated in biosynthetic pathways. For example, an enzyme from Streptomyces triostinicus was found to activate quinoxaline-2-carboxylic acid for incorporation into peptide lactones . This activation is crucial for the biosynthesis of quinoxaline antibiotics.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions due to their reactive sites. The carboxylic acid group allows for the formation of metal complexes, as demonstrated by the use of quinoxaline-2-carboxylic acid and its derivatives as analytical reagents for the gravimetric determination of certain metal ions . Additionally, the synthesis of quinoxalinecarboxylic acids with substituted phenyl groups has been achieved, showcasing the ability to introduce different substituents and modify the chemical properties of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the binding affinity of these compounds to biological receptors. For example, the introduction of electron-withdrawing groups such as nitro or trifluoromethyl groups has been explored to enhance the selectivity and potency of quinoxaline derivatives as AMPA receptor antagonists . The solubility, stability, and reactivity of these compounds can also be tailored by modifying the substituents on the quinoxaline core.
Scientific Research Applications
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Medicine and Pharmacology
- Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
- Quinoxaline sulfonamide derivatives have been found to have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
- The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .
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Organic Light Emitting Devices
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Solar Cell Applications
- Quinoxaline scaffolds have been used for the design and development of organic sensitizers for solar cell applications .
- Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
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Polymeric Optoelectronic Materials
- Quinoxaline scaffolds have been used for the design and development of polymeric optoelectronic materials .
- To fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
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Dyes and Fluorescent Materials
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Semiconductors and Organic Photovoltaic Cells
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Antibacterial and Antifungal Activities
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Antitubercular Activity
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Analgesic and Anti-inflammatory Activities
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Anticancer and Antiproliferative Activities
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Antioxidant Activity
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Anti-Alzheimer’s Activity
Safety And Hazards
Quinoxaline-5-carboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework .
properties
IUPAC Name |
quinoxaline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZNISOPACYKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354595 | |
Record name | quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-5-carboxylic acid | |
CAS RN |
6924-66-9 | |
Record name | quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxaline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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